![molecular formula C17H20N4O3S B2575503 N-(6-((4-((furan-2-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1040648-11-0](/img/structure/B2575503.png)
N-(6-((4-((furan-2-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
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Description
N-(6-((4-((furan-2-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H20N4O3S and its molecular weight is 360.43. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis of N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine and its alkylation with halo compounds demonstrates the compound's role in generating diverse heterocyclic compounds, including 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. This process highlights the compound's significance in developing new heterocyclic frameworks that are pivotal in medicinal chemistry and material science (El-Essawy & Rady, 2011).
Antimicrobial Activity
A study on Schiff bases of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, derived from a similar furan-based compound, revealed notable antimicrobial properties. This underscores the potential application of furan derivatives in developing new antimicrobial agents, contributing to the ongoing search for novel treatments against resistant microbial strains (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Anti-Inflammatory and Anticancer Activity
The derivative 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides showcases potent antiallergic activity. This suggests the furan derivative's importance in synthesizing compounds with significant biological activities, including anti-inflammatory and anticancer properties, thus contributing to the development of new therapeutic agents (Georgiev, Mack, Walter, Radov, & Baer, 1987).
Amplification of Phleomycin Activity
The ability of pyridinylpyrimidines, with furan-2-yl derivatives, to amplify phleomycin activity against Escherichia coli demonstrates the compound's utility in enhancing the efficacy of existing antibiotics. This amplification could lead to improved treatment options for bacterial infections, showcasing the compound's potential in antibiotic research and development (Brown & Cowden, 1982).
Synthesis of Novel Compounds with Expected Biological Activities
Research utilizing 4-(4-bromophenyl)-4-oxobut-2-enoic acid, related to the complex molecular structure of N-(6-((4-((furan-2-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide, led to the creation of novel heterocyclic compounds with anticipated antibacterial activities. This highlights the broader implications of furan derivatives in medicinal chemistry, especially in the quest for new antibacterial agents (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).
properties
IUPAC Name |
N-[6-[4-(furan-2-ylmethylamino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c22-15(18-11-13-3-1-9-24-13)4-2-10-25-16-8-7-14(20-21-16)19-17(23)12-5-6-12/h1,3,7-9,12H,2,4-6,10-11H2,(H,18,22)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXKMWMVXZOWPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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